molecular formula C17H26N2O5 B13396862 tert-butyl N-[3-hydroxy-3-methyl-1-oxo-1-(phenylmethoxyamino)butan-2-yl]carbamate

tert-butyl N-[3-hydroxy-3-methyl-1-oxo-1-(phenylmethoxyamino)butan-2-yl]carbamate

Cat. No.: B13396862
M. Wt: 338.4 g/mol
InChI Key: CVDWRNZTWXJRST-UHFFFAOYSA-N
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Description

This compound is a tert-butyl carbamate derivative featuring a 3-hydroxy-3-methyl-1-oxobutane backbone substituted with a phenylmethoxyamino group at the 1-position. The hydroxy and methyl groups on the butan-2-yl chain contribute to its polarity and hydrogen-bonding capacity, while the phenylmethoxyamino moiety introduces aromatic and ether functionalities, which may influence solubility and receptor interactions .

Properties

IUPAC Name

tert-butyl N-[3-hydroxy-3-methyl-1-oxo-1-(phenylmethoxyamino)butan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O5/c1-16(2,3)24-15(21)18-13(17(4,5)22)14(20)19-23-11-12-9-7-6-8-10-12/h6-10,13,22H,11H2,1-5H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDWRNZTWXJRST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)NOCC1=CC=CC=C1)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2S)-3-hydroxy-3-methyl-1-oxo-1-(phenylmethoxyamino)butan-2-yl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a suitable precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(2S)-3-hydroxy-3-methyl-1-oxo-1-(phenylmethoxyamino)butan-2-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

tert-Butyl N-[(2S)-3-hydroxy-3-methyl-1-oxo-1-(phenylmethoxyamino)butan-2-yl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S)-3-hydroxy-3-methyl-1-oxo-1-(phenylmethoxyamino)butan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound : tert-butyl N-[3-hydroxy-3-methyl-1-oxo-1-(phenylmethoxyamino)butan-2-yl]carbamate - 3-hydroxy-3-methylbutan-2-yl
- Phenylmethoxyamino
~350 (estimated) Enhanced hydrogen bonding due to -OH; potential peptide mimics
tert-Butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate - Methoxy group instead of hydroxy-methyl
- Propan-2-yl backbone
~336 (estimated) Reduced polarity compared to target; improved lipophilicity
TERT-BUTYL N-[2-OXO-1-PHENYL-2-(PYRROLIDIN-1-YL)ETHYL]CARBAMATE - Pyrrolidinyl group
- 2-oxoethyl backbone
~332 (estimated) Cyclic amine enhances rigidity; potential CNS activity
tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-(tert-butoxycarbonylamino)-4-phenylbutyl]amino]-1-phenylbutan-2-yl]carbamate - Bicyclic amino alcohol
- Extended phenyl groups
649.37 High molecular weight; complex hydrogen-bonding network
tert-butyl N-[1-[(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate - Indole and hydrazinyl groups ~500 (estimated) Enhanced π-π stacking; potential protease inhibition

Functional Group Analysis

  • Hydroxy vs.
  • Phenylmethoxyamino vs.
  • Sulfonamide Derivatives : Compounds with sulfonamide groups (e.g., ) exhibit stronger acidity (pKa ~10) compared to carbamates (pKa ~12–14), influencing solubility and ionization under physiological conditions .

Physical-Chemical Properties

  • Melting Points : Hydroxy-containing analogs (e.g., target compound, ) typically exhibit higher melting points (>150°C) due to intermolecular hydrogen bonding, whereas methoxy derivatives () may melt at lower temperatures (~100–120°C) .
  • Solubility: The phenylmethoxyamino group’s aromaticity may reduce aqueous solubility compared to sulfonamide-containing analogs (), which benefit from sulfonic acid’s ionizability .

Biological Activity

Tert-butyl N-[3-hydroxy-3-methyl-1-oxo-1-(phenylmethoxyamino)butan-2-yl]carbamate is a synthetic compound of significant interest in medicinal chemistry due to its potential biological activity. This compound features a complex structure that includes a tert-butyl group, a hydroxy group, and a phenylmethoxyamino moiety, which may enhance its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C16H23N3O4C_{16}H_{23}N_{3}O_{4}, with a molecular weight of approximately 319.37 g/mol. The compound's structural characteristics suggest that it may exhibit diverse biological activities, making it suitable for further investigation in therapeutic applications.

PropertyValue
Molecular FormulaC₁₆H₂₃N₃O₄
Molecular Weight319.37 g/mol
CAS Number102507-19-7
Purity97%

Biological Activity

Research indicates that this compound may possess several biological activities, including:

  • Antiviral Properties : Similar compounds have shown potential as antiviral agents, suggesting that this compound could inhibit viral replication or activity.
  • Neuroprotective Effects : Studies on related compounds have indicated protective effects against neurodegeneration, particularly in models of Alzheimer's disease (AD). For instance, compounds with similar structures have demonstrated the ability to inhibit amyloid beta aggregation, a hallmark of AD pathology .
  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes like acetylcholinesterase and β-secretase, both of which are critical in the context of neurodegenerative diseases. In vitro studies have shown that certain derivatives can significantly reduce enzyme activity, potentially leading to therapeutic benefits in cognitive decline .

Study on Neuroprotective Effects

A study focused on the neuroprotective properties of carbamate derivatives highlighted the potential for reducing oxidative stress and inflammation in neuronal cells. The results indicated that certain derivatives could lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are elevated in neurodegenerative conditions .

Antiviral Activity Exploration

Another investigation into structurally similar compounds revealed their efficacy against specific viral strains. These findings suggest that this compound could be explored for its antiviral potential, particularly in designing drugs targeting viral infections.

The synthesis of this compound typically involves several key steps:

  • Formation of the Carbamate : The reaction between an amine and a carbonate or isocyanate leads to the formation of the carbamate moiety.
  • Introduction of Functional Groups : Subsequent reactions introduce the hydroxy and phenylmethoxy groups, enhancing the compound's biological activity.

The mechanism by which this compound exerts its effects likely involves modulation of specific biochemical pathways related to inflammation and oxidative stress, although detailed mechanistic studies are still needed.

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